Sobrerol

描述

Historical Context of Sobrerol Discovery and Early Investigations

The initial identification and characterization of this compound are rooted in the early exploration of natural plant-derived compounds, specifically the components of turpentine (B1165885) oil.

This compound was first isolated in 1797 by Margueron, though it was initially confused with terpin (B149876) hydrate. drugfuture.com It was later fully characterized in 1851 by Ascanio Sobrero, who identified it as an oxidation product of terpenes. wikipedia.orgdrugfuture.com Scientific literature describes this compound as a product formed from the autooxidation of α-pinene, a primary component of oil of turpentine, particularly in the presence of water and sunlight. drugfuture.com The process involves the oxidation of α-pinene, which yields α-pinene epoxide as a predominant precursor that is subsequently hydrated to form this compound. google.comresearchgate.net

The structural elucidation of this compound is closely linked to broader research on pinene and its derivatives. wikipedia.org Early investigations into the oxidation and reduction reactions of chiral pinene were instrumental in understanding the structural properties of both pinene and other terpenes. wikipedia.org These studies led to the identification of several possible isomers of compounds like carvone (B1668592) and this compound itself. wikipedia.org Significant research was conducted to differentiate and prepare the cis- and trans-isomers of this compound, further clarifying its stereochemistry. drugfuture.com The naturally occurring form of the compound is the trans-isomer. drugfuture.com This body of work was essential in moving beyond simple isolation to a more nuanced understanding of the compound's three-dimensional structure and its relationship to its parent compound, pinene. wikipedia.orgdrugfuture.com

Nomenclature and Chemical Classification within Academic Literature

This compound is classified within several hierarchical categories based on its chemical structure. Its systematic name is 5-Hydroxy-α,α,4-trimethyl-3-cyclohexene-1-methanol. drugfuture.comchemspider.com

This compound is widely identified in scientific literature as a terpene derivative. ontosight.airesearchgate.net Terpenes are a large class of organic compounds produced by a variety of plants, and monoterpenes like this compound consist of two isoprene (B109036) units. wikipedia.org Specifically, this compound is considered a monoterpenoid, which are modified terpenes that contain additional functional groups, in this case, oxygen. researchgate.netwikipedia.org

Structurally, this compound is classified as a cyclohexene (B86901) derivative. ontosight.ai Its core is a six-membered carbon ring containing one double bond (a cyclohexene ring), to which hydroxyl and methyl groups are attached. ontosight.ai

Within the broader class of monoterpenoids, this compound is specifically categorized as a menthane monoterpenoid. drugbank.com This classification refers to monoterpenoids that possess a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. drugbank.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molar Mass | 170.25 g/mol |

| Appearance | Crystals |

| Melting Point | 130-131.5 °C (dl-trans-Form) |

| Boiling Point | 270-271 °C |

| CAS Number | 498-71-5 |

| IUPAC Name | (1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |

Data sourced from multiple references. wikipedia.orgdrugfuture.comnih.gov

Synonyms and Identifiers in Research Databases

In scientific literature and chemical databases, the monoterpene this compound is cataloged under various names and unique identifiers to ensure precise communication and data retrieval. pharmaffiliates.comnih.govchemicalbook.comchemspider.com Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol. pharmaffiliates.comuni.lu this compound is also recognized as a p-menthane monoterpenoid. chemicalbook.com The Chemical Abstracts Service (CAS) has assigned it the registry number 498-71-5. pharmaffiliates.comchemicalbook.com

Interactive Data Table: this compound Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol pharmaffiliates.comuni.lu |

| CAS Number | 498-71-5 pharmaffiliates.comchemicalbook.com |

| Molecular Formula | C10H18O2 pharmaffiliates.comchemicalbook.com |

| Molecular Weight | 170.25 g/mol pharmaffiliates.comchemicalbook.com |

| Synonyms | Cyclidrol, Sobrerolum, Bronchoclar, Sobrepin, Mucoflux, Pinolhydrat pharmaffiliates.comnih.govchemspider.compatsnap.com |

| ChemSpider ID | 82589 chemspider.com |

Enantiomeric Forms and Stereochemistry in Research

Stereoisomers are molecules that share the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of their atoms. youtube.com A specific type of stereoisomerism is enantiomerism, where two molecules are non-superimposable mirror images of each other, much like a pair of hands. youtube.comyoutube.com This property, known as chirality, arises from the presence of a chiral center, typically a carbon atom bonded to four different substituents. youtube.comyoutube.com this compound possesses chiral centers, meaning it exists as different enantiomers. nih.govfda.gov The characterization of this compound's enantiomers and their racemic mixtures has been accomplished through various analytical techniques, including thermal analysis (DSC), infrared spectroscopy (IR), 13C NMR, and X-ray diffraction. nih.gov

This designation refers to one of the specific enantiomers of this compound, with the (1R,5S) notation describing the absolute configuration of the atoms around its chiral centers.

The (1S,5R) form is the enantiomer of (1R,5S)-Sobrerol. nih.gov Its IUPAC name is (1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol. nih.gov These two molecules are mirror images and will rotate plane-polarized light in equal but opposite directions. savemyexams.combyjus.com

A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers. savemyexams.comlibretexts.org In such a mixture, the optical activity of the individual enantiomers cancels out, resulting in a mixture that is optically inactive, meaning it does not rotate the plane of polarized light. savemyexams.comlibretexts.orgslideshare.net The production of racemic mixtures is common in synthetic chemistry when chiral compounds are created from achiral starting materials without the use of a chiral catalyst. byjus.comlibretexts.org

Optically active forms, on the other hand, contain a predominance of one enantiomer and will rotate plane-polarized light. byjus.comlibretexts.org The separation of a racemic mixture into its individual, optically active enantiomers is a process known as resolution. byjus.comslideshare.net Research into the physicochemical properties of drug racemates versus their single enantiomers is important, as differences can potentially affect their biological activity. nih.gov For this compound, the binary phase diagrams of its cis- and trans-enantiomers and their mixtures have been studied to understand their thermal behavior and solid-state properties. nih.gov

Overview of Documented Biological Activities and Research Areas

This compound is a monocyclic monoterpene that has been the subject of scientific investigation for several decades. nih.govmdpi.com Its primary documented biological activities revolve around its effects on the respiratory system. nih.govpreprints.orgencyclopedia.pub Research has shown that this compound acts as a mucoactive agent, capable of fluidifying mucus and increasing mucociliary clearance. nih.govpreprints.orgencyclopedia.pubresearchgate.net The mechanism is thought to involve the disruption of disulfide bonds within mucin glycoproteins, which reduces the viscosity of mucus. patsnap.compatsnap.com

Beyond its mucolytic effects, this compound has also been reported to possess antioxidant properties, acting as a radical scavenger. preprints.orgencyclopedia.pubnih.gov Some studies also suggest it may increase the production of secretory IgA, an important component of mucosal immunity. preprints.orgencyclopedia.pubnih.gov These multifaceted activities have made it a compound of interest in research on respiratory conditions characterized by mucus hypersecretion. nih.govpreprints.orgnih.gov

In addition to its mucolytic and antioxidant activities, this compound has demonstrated anti-inflammatory effects in pharmacological research. researchgate.netresearchgate.net Extensive investigations have revealed that the compound possesses a fair anti-inflammatory effect. researchgate.net

Research into the metabolism of this compound has identified two major metabolites that also exhibit anti-inflammatory activity. researchgate.net One of these metabolites was also found to have some analgesic and anti-pyretic effects. researchgate.net The precise mode of action for these anti-inflammatory effects is still under investigation. researchgate.net However, preliminary biochemical data suggest that the radical scavenging activity observed may not be directly attributable to this compound or its primary metabolites, but rather to phenolic and sulfurated compounds that are the final products of its metabolic pathway. researchgate.net

Antimicrobial Properties

While this compound is frequently utilized in the management of acute and chronic respiratory tract infections, which are primarily of microbial origin, its role is principally defined by its secretolytic and mucokinetic effects rather than direct antimicrobial action. nih.govnih.gov Research indicates that this compound's efficacy in these conditions stems from its ability to fluidify viscous mucus and enhance mucociliary clearance. nih.govpreprints.org This action facilitates the mechanical expulsion of pathogens trapped within the mucus, thereby aiding the body's natural defense mechanisms.

Some studies have suggested that this compound may augment the efficacy of certain antibiotics. For instance, it has been observed to enhance the penetration of antibiotics such as amoxicillin (B794) and erythromycin (B1671065) into bronchial secretions, which could improve their effectiveness in treating respiratory infections. patsnap.com

A potential area for future academic inquiry is the effect of this compound on bacterial biofilms. nih.gov Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. nih.gov The hypothesis that a mucoactive drug like this compound could disrupt the biofilm matrix is a subject of academic interest, though it remains an area for further investigation. nih.gov

| Aspect of Antimicrobial Relevance | Research Findings | Citation |

| Primary Mechanism in Infections | Facilitates removal of pathogen-laden mucus through mucus fluidification and improved mucociliary clearance. | nih.govpreprints.org |

| Interaction with Antibiotics | May enhance the penetration of amoxicillin and erythromycin into bronchial secretions. | patsnap.com |

| Biofilm Interaction | The potential effect on disrupting bacterial biofilms has been proposed as a desirable effect for a mucoactive drug and an area for future research. | nih.gov |

Antioxidant Properties

This compound is recognized in scientific literature for its antioxidant capabilities. researchgate.netnih.govnih.gov This property is primarily attributed to its action as a free radical scavenger. nih.govdovepress.compreprints.org Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a known factor in the pathophysiology of various respiratory diseases. The antioxidant activity of this compound may, therefore, contribute to its therapeutic benefits by mitigating oxidative damage in the respiratory tract. patsnap.com

The proposed mechanisms for its antioxidant effects include the disruption of disulfide bonds within molecules and the direct neutralization of reactive oxygen species. patsnap.compatsnap.com This dual action of mucolysis and antioxidation highlights its multifaceted role in improving respiratory function. patsnap.com

The antioxidant capacity of chemical compounds is often evaluated using various in vitro assays. These methods are crucial for quantifying the ability of a substance to neutralize free radicals.

| Antioxidant Mechanism/Assay Type | Description | Citation |

| Primary Antioxidant Mechanism | Acts as a free radical scavenger, reducing oxidative stress. | nih.govdovepress.compatsnap.com |

| Hydrogen Atom Transfer (HAT) | This mechanism involves the antioxidant donating a hydrogen atom to a free radical, thereby neutralizing it. The ORAC (Oxygen Radical Absorbance Capacity) assay is a common example. | researchgate.netmdpi.com |

| Single Electron Transfer (SET) | In this mechanism, the antioxidant provides an electron to the free radical. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are based on this principle. | researchgate.netnih.gov |

| Reported Activity of this compound | Radical scavenging activities have been reported for this compound, contributing to its therapeutic profile. | nih.govpreprints.org |

Bronchodilatory Effects

The academic literature suggests that this compound's effect on bronchial airflow is primarily a consequence of its potent mucoregulatory actions rather than a direct bronchodilatory mechanism. nih.gov Bronchodilators are typically defined by their ability to relax the smooth muscle surrounding the airways (bronchi). clevelandclinic.org

In a significant double-blind, multicenter study involving patients with chronic bronchitis, long-term administration of this compound led to statistically significant improvements in key spirometric indexes, including Residual Volume (RV), Vital Capacity (VC), and Forced Expiratory Volume in 1 second (FEV1), when compared to a placebo group. nih.gov A notable finding from this study was that the group receiving this compound had a markedly lower consumption of bronchodilator and theophylline (B1681296) medications. nih.gov This suggests that by improving mucus clearance and reducing airway obstruction from secretions, this compound alleviates symptoms like dyspnea and improves lung function, thereby reducing the need for dedicated bronchodilator agents. nih.gov

While one older clinical trial investigated the effect of this compound aerosols on bronchial motility in individuals with asthma, detailed findings from this study are not widely available. nih.gov Current evidence points towards an indirect benefit on airway caliber, secondary to its primary function as a mucolytic and expectorant. nih.govnih.gov

| Chronic Bronchitis Clinical Trial Findings (this compound vs. Placebo) | Results | Citation |

| Exacerbation Frequency | 76% of the this compound group had no exacerbations, compared to 58% of the placebo group. | nih.gov |

| Clinical Signs | Significant improvement in dyspnea and auscultatory findings in the this compound group. | nih.gov |

| Spirometric Indexes (RV, VC, FEV1) | Significantly higher improvement in the this compound group compared to placebo. | nih.gov |

| Bronchodilator/Theophylline Use | Markedly lower consumption in the this compound group. | nih.gov |

Research Significance and Potential Academic Contributions of this compound Studies

The long-standing presence of this compound in clinical use, coupled with a body of older research, presents a significant opportunity for modern scientific re-evaluation and exploration. nih.govnih.gov The academic community has recognized the potential for investigating new therapeutic strategies and applications for this established compound. researchgate.net

A key area of research significance lies in its multifaceted mechanism of action, which encompasses mucoregulatory, antioxidant, and immunomodulatory activities. dovepress.comnih.gov This complex profile makes it a candidate for further study as an add-on therapy in various conditions. For example, proposals for future studies include testing the hypothesis that a combination of oral and topical this compound could be beneficial for patients with frequent respiratory tract infections. nih.govnih.gov

Furthermore, the academic contributions of this compound studies are expanding beyond the respiratory field. Emerging research has pointed to its potential as a therapeutic candidate for multiple sclerosis and has investigated its effects in animal models of amnesia, suggesting multi-target therapeutic potential. researchgate.netresearchgate.net These novel avenues of investigation underscore the continuing academic importance of this compound and highlight its potential to contribute to a broader range of therapeutic areas.

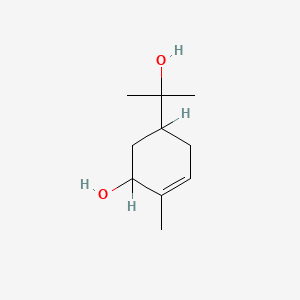

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871701 | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-71-5, 42370-41-2 | |

| Record name | Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Action of Sobrerol: Advanced Research Perspectives

Modulation of Mucus Rheological Properties

The primary therapeutic value of sobrerol lies in its ability to modify the rheological characteristics of bronchial secretions, transforming them into a state that is more easily managed by the body's natural clearance mechanisms. patsnap.comnih.gov This modulation is achieved through several distinct but complementary actions on the components of mucus.

A key mechanism by which this compound exerts its effect is the reduction of mucus viscosity through a hydration-based process. dovepress.com Mucus viscosity is heavily dependent on its water content; dehydration leads to a denser, more tenacious secretion. mdpi.com this compound promotes the fluidification of mucus, which involves increasing its water content. nih.govencyclopedia.pub This action effectively dilutes the mucus gel layer, decreasing its viscosity and making it less sticky and easier to expel from the respiratory tract. patsnap.compreprints.org

The airway submucosal glands, which contain both mucous and serous cells, are a major source of respiratory secretions. nih.govencyclopedia.pub Serous cells, in particular, secrete a watery fluid that is essential for hydrating the mucus blanket. mdpi.compsu.edu this compound is understood to stimulate the secretion of this serous fluid from the submucosal glands. patsnap.com This action complements its direct hydrating effect on the mucus gel, as the increased volume of watery fluid helps to flush mucins from the gland ducts and further dilute the tracheobronchial secretions, aiding in viscosity reduction. patsnap.compsu.edu

Beyond viscosity, mucus possesses elastic properties that influence its transportability. This compound's action on the rheological properties of mucus extends to reducing its elasticity. patsnap.compatsnap.com By altering the structure of mucus glycoproteins, the compound makes the mucus less elastic and therefore less prone to adhering to airway surfaces. patsnap.compatsnap.com This combined reduction in both viscosity and elasticity is crucial for effective mucociliary transport, as it renders the mucus easier to detach and propel along the airways. patsnap.com

Summary of Effects on Mucus Rheology

| Parameter | Effect | Primary Mechanism |

|---|---|---|

| Viscosity | Reduction | Increased hydration and disruption of mucin disulfide bonds. dovepress.compatsnap.comresearchgate.net |

| Elasticity | Reduction | Alteration of the mucin glycoprotein (B1211001) structure. patsnap.compatsnap.com |

| Fluid Content | Increase | Stimulation of serous fluid secretion from submucosal glands. encyclopedia.pubpatsnap.com |

Enhancement of Mucociliary Clearance

Mucociliary clearance is the primary innate defense mechanism of the airways, responsible for trapping and removing inhaled particles, pathogens, and excess secretions. numberanalytics.comyoutube.com The efficacy of this system depends on both the properties of the mucus and the coordinated action of cilia. frontiersin.org this compound has been shown to positively influence this clearance process, an effect that is a direct consequence of its rheological modifications and its impact on ciliary function. nih.govnih.gov

Overview of this compound's Pharmacological Actions

| Pharmacological Action | Specific Mechanism | Outcome |

|---|---|---|

| Modulation of Mucus Rheology | Induces mucus fluidification via hydration. nih.govdovepress.com | Reduced mucus viscoelasticity, making secretions easier to clear. patsnap.comnih.gov |

| Breaks disulfide bonds in mucoproteins. patsnap.comresearchgate.net | ||

| Stimulates serous gland secretion. encyclopedia.pubpatsnap.com | ||

| Reduces mucus elasticity. patsnap.compatsnap.com | ||

| Enhancement of Mucociliary Clearance | Increases ciliary motility. nih.govdovepress.com | Improved transport and expulsion of bronchial secretions. nih.govpreprints.org |

Facilitation of Mucus Expulsion

The efficacy of this compound as a mucoactive agent is primarily attributed to its ability to facilitate the expulsion of respiratory mucus. This action is not due to a single mechanism but rather a combination of effects on the physicochemical properties of mucus and the physiological processes of the airways.

This compound modifies the rheological properties of mucus, reducing its viscosity and elasticity. patsnap.com In pathological conditions, mucus can become excessively thick and adhesive, impairing its clearance by the cilia. patsnap.compatsnap.com this compound acts directly on the mucus structure, primarily by disrupting the disulfide bonds (-S-S-) that cross-link mucin glycoproteins. patsnap.compatsnap.com These glycoproteins are large, complex molecules that form the gel-like structure of mucus; by breaking these bonds, this compound depolymerizes the mucin network, leading to a more fluid and less tenacious secretion that is more easily transported and expelled. patsnap.com

Furthermore, research indicates that this compound enhances mucociliary clearance, the primary innate defense mechanism for cleaning the airways. nih.govpreprints.orgencyclopedia.pub This is achieved by stimulating ciliary motility. nih.govpreprints.org Cilia are microscopic, hair-like structures lining the respiratory tract that beat in a coordinated fashion to move the mucus layer towards the pharynx, where it can be swallowed or expectorated. encyclopedia.pub By increasing both mucus production and ciliary activity, this compound effectively improves the efficiency of this clearance system. nih.govpreprints.org An in-vivo study highlighted that this compound increased both mucus production and ciliary motility, thereby enhancing mucociliary clearance. nih.gov Another investigation confirmed its ability to reduce the viscosity of tracheobronchial mucus. nih.gov

| Mechanism | Effect on Mucus/Airway | Outcome |

| Mucolysis | Disrupts disulfide bonds in mucin glycoproteins. patsnap.compatsnap.com | Reduces mucus viscosity and elasticity. patsnap.compatsnap.com |

| Ciliary Stimulation | Increases ciliary beat frequency and motility. nih.govpreprints.org | Enhances mucociliary transport speed. nih.govencyclopedia.pub |

| Secretory Action | May stimulate secretion of serous fluids. patsnap.com | Dilutes thick mucus, further aiding clearance. patsnap.com |

Mechanisms of Antioxidant Activity

Beyond its mucoregulatory effects, this compound exhibits significant antioxidant properties, which contribute to its therapeutic profile by mitigating oxidative damage in the respiratory tract. patsnap.comnih.gov

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov These highly reactive molecules, or free radicals, can cause cellular damage. researchgate.net Research has reported that this compound possesses direct free radical scavenging activities. nih.govencyclopedia.pubresearchgate.net This capability means that the this compound molecule can directly interact with and neutralize free radicals, such as the hydroxyl radical or superoxide (B77818) anion, preventing them from damaging cellular components like lipids, proteins, and DNA. researchgate.netnih.gov The antioxidant action involves terminating chain reactions initiated by free radicals, thereby protecting the cell from oxidative injury. researchgate.net

Immunomodulatory Effects and Secretory IgA Production

Recent research has shed light on this compound's ability to modulate the immune system, a characteristic that distinguishes it from many other mucoactive agents. nih.gov

One of the key immunomodulatory functions of this compound is its capacity to increase the production of secretory immunoglobulin A (sIgA). nih.govpreprints.orgencyclopedia.pubresearchgate.net sIgA is the most abundant antibody isotype at mucosal surfaces and represents the first line of specific immune defense against inhaled pathogens and antigens. nih.govnih.gov It functions through a process known as immune exclusion, where it binds to pathogens and allergens, preventing them from adhering to and penetrating the epithelial lining. nih.govfrontiersin.org By boosting sIgA levels in respiratory secretions, this compound enhances this crucial protective barrier, potentially reducing the frequency and severity of respiratory infections. nih.gov

This compound's influence extends to a broader stimulation of the immune system, particularly humoral immunity. nih.gov Humoral immunity involves the production of antibodies by B lymphocytes to fight extracellular pathogens. The increase in sIgA is a direct manifestation of this stimulatory effect on the mucosal immune system. nih.govnih.gov This immunomodulating activity suggests that this compound not only helps to manage symptoms of mucus hypersecretion but may also play a role in reinforcing the host's defenses against the underlying infectious triggers. nih.gov

| Pharmacological Action | Specific Mechanism | Physiological Consequence |

| Antioxidant | Direct free radical scavenging. nih.govencyclopedia.pubresearchgate.net | Reduction of oxidative stress and cellular damage in the respiratory tract. patsnap.comnih.gov |

| Immunomodulatory | Increases production of Secretory IgA (sIgA). nih.govpreprints.orgencyclopedia.pub | Enhanced mucosal immune defense and pathogen exclusion. nih.govnih.gov |

| Immunomodulatory | Stimulates humoral immunity. nih.gov | Reinforces host defenses against respiratory pathogens. nih.gov |

Anti-inflammatory Pathways and Cytokine Modulation

This compound, a monoterpene derivative, demonstrates notable anti-inflammatory effects, which are central to its pharmacological profile. researchgate.net These properties are attributed to its ability to modulate inflammatory pathways and the production of key signaling molecules known as cytokines. researchgate.net

Reduction of Pro-inflammatory Cytokines

Research indicates that this compound can mitigate the inflammatory response by downregulating the expression of pro-inflammatory cytokines. These molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are pivotal in orchestrating the inflammatory cascade. frontiersin.orgresearchgate.netnih.gov Although direct studies detailing the specific reduction of these cytokines by this compound are emerging, the anti-inflammatory effects of similar mucolytic and terpenoid compounds often involve the inhibition of transcription factors like NF-κB, which are crucial for the production of these cytokines. nih.gov The inhibition of pro-inflammatory cytokines is a key mechanism for reducing inflammation-associated symptoms and tissue damage. nih.gov

Table 1: Pro-inflammatory Cytokines and Potential Modulation by Anti-inflammatory Agents

| Pro-inflammatory Cytokine | General Role in Inflammation |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | A key initiator of the inflammatory cascade, involved in systemic inflammation. researchgate.netnih.gov |

| Interleukin-1 beta (IL-1β) | A potent mediator of inflammation and fever, active in acute and chronic inflammatory conditions. researchgate.netnih.gov |

Antiviral Properties and Inhibition of Viral Replication

Emerging evidence suggests that this compound possesses antiviral capabilities, adding another dimension to its therapeutic potential, especially in the context of respiratory infections which are predominantly of viral origin. nih.gov

Inhibitory Effects on Respiratory Viruses (e.g., influenza, rhinoviruses, RSV)

While this compound is primarily recognized as a mucoactive agent, its potential to inhibit common respiratory viruses is an area of growing interest. nih.gov Many viral agents, including rhinoviruses, influenza viruses, and respiratory syncytial virus (RSV), are responsible for acute upper respiratory tract infections. nih.gov The antiviral activity of various compounds can involve inhibiting viral replication at different stages. frontiersin.orgfrontiersin.org For instance, some drugs inhibit the replication of both influenza A and B viruses, while others, like RSV604, have been shown to inhibit RSV replication by binding to the nucleocapsid protein. frontiersin.orgoncohemakey.com The potential for a compound like this compound to exert direct antiviral effects alongside its established mucolytic and anti-inflammatory actions could be highly beneficial in managing viral respiratory illnesses.

Interference with Viral Replication and Attachment

The proposed antiviral mechanisms for various agents often involve disrupting crucial steps in the viral life cycle, such as attachment to host cells or replication of the viral genome. frontiersin.orgnih.govnih.gov Viral attachment is the initial, critical step for infection, where the virus binds to specific receptors on the host cell surface. oncohemakey.comnih.gov Some antiviral compounds work by cleaving these cellular receptors, thereby preventing viral binding. oncohemakey.com Other mechanisms include inhibiting viral RNA polymerase, which is essential for the replication of RNA viruses like influenza, or hindering the maturation of viral proteins necessary for creating new, infectious virions. frontiersin.org

Table 2: Potential Antiviral Mechanisms against Respiratory Viruses

| Viral Process | Mechanism of Inhibition | Target Viruses (Examples) |

|---|---|---|

| Attachment | Cleavage of sialic acid residues on host cells, preventing viral binding. oncohemakey.com | Influenza, Parainfluenza oncohemakey.com |

| Replication | Inhibition of viral RNA polymerase, blocking genome synthesis. frontiersin.org | Influenza, other RNA viruses frontiersin.org |

| Replication | Binding to the nucleocapsid (N) protein, inhibiting RNA synthesis and infectivity. frontiersin.orgoncohemakey.com | Respiratory Syncytial Virus (RSV) frontiersin.orgoncohemakey.com |

| Maturation | Hindering the maturation of viral proteins like hemagglutinin. frontiersin.org | Influenza frontiersin.org |

Neuroprotective Mechanisms of this compound

Recent research has expanded the pharmacological investigation of this compound to include its potential neuroprotective effects. researchgate.net These studies suggest that this compound may protect neuronal cells from damage through its antioxidant and anti-inflammatory activities. researchgate.net

Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is a well-established contributor to neuronal cell death in various neurodegenerative diseases. nih.govnih.govresearchgate.net Antioxidant compounds can counteract this damage by neutralizing free radicals, thereby protecting neurons. nih.gov The ability of certain compounds to cross the blood-brain barrier is crucial for their neuroprotective efficacy. nih.govnih.gov

Furthermore, neuroinflammation, characterized by the activation of immune cells and the production of pro-inflammatory cytokines within the central nervous system (CNS), is a common feature of neurodegenerative conditions. nih.govnih.gov Pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 are produced in the CNS and can contribute to neuronal injury, although they can also have complex, sometimes protective roles. nih.gov The anti-inflammatory properties of this compound, demonstrated in other contexts, may therefore also be beneficial in mitigating neuroinflammation and protecting the CNS. researchgate.netnih.gov

Enhancement of Hippocampal Cholinergic Signaling

The cholinergic system, particularly within the hippocampus, is integral to memory and learning processes. nih.gov A deficit in cholinergic signaling is a well-established hallmark of Alzheimer's disease (AD). nih.gov Research into this compound's effects on this system has revealed promising activity.

In a study utilizing a scopolamine-induced amnesia mouse model, this compound demonstrated a significant ability to modulate the cholinergic system. nih.gov Scopolamine (B1681570) is a muscarinic receptor antagonist that induces memory impairment by blocking cholinergic transmission. nih.gov Treatment with this compound was found to counteract these effects by significantly increasing the levels of acetylcholine (B1216132) (ACh), a crucial neurotransmitter for cognitive function, within the brain. nih.gov

Concurrently, this compound administration led to a significant decrease in the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft. nih.gov By inhibiting AChE, this compound effectively increases the availability and duration of action of ACh, thereby enhancing cholinergic signaling. nih.gov These findings suggest a neuroprotective mechanism through the restoration of cholinergic homeostasis in the hippocampus, a brain region critically affected in memory-related disorders. nih.govresearchgate.net

Table 1: Effect of this compound on Cholinergic System Markers in a Scopolamine-Induced Amnesia Mouse Model

| Biomarker | Effect of this compound Treatment | Significance |

|---|---|---|

| Acetylcholine (ACh) Levels | Significantly Increased | Enhancement of neurotransmitter availability |

| Acetylcholinesterase (AChE) Activity | Significantly Decreased | Inhibition of neurotransmitter degradation |

Data derived from a study on a scopolamine-induced amnesia mouse model. nih.gov

Anti-tau and Anti-Aβ Synthesis Properties

The accumulation of hyperphosphorylated tau protein (p-tau) into neurofibrillary tangles and the aggregation of amyloid-beta (Aβ) peptides into plaques are primary pathological features of Alzheimer's disease. nih.govnih.gov These proteinopathies contribute significantly to neuronal dysfunction and cell death. nih.gov Advanced research has highlighted this compound's potential to interfere with these processes.

Histopathological analysis of brain tissue from the scopolamine-induced amnesia mouse model revealed that this compound treatment led to a significant reduction in the accumulation of p-tau in the hippocampus. nih.govresearchgate.net This anti-tau effect is critical, as the hyperphosphorylation of tau disrupts its normal function of stabilizing microtubules, leading to neuronal instability and the formation of toxic aggregates. nih.gov

Furthermore, the same study investigated the impact of this compound on Aβ synthesis by measuring the serum levels of Aβ 1-40 and Aβ 1-42, two key isoforms of the peptide. The results showed a notable decrease in the levels of both Aβ 1-40 and Aβ 1-42 in the groups treated with this compound compared to the scopolamine-only group. nih.gov This suggests that this compound may modulate the amyloidogenic pathway, reducing the production or promoting the clearance of these amyloid peptides. mdpi.comnih.gov

Table 2: Impact of this compound on Pathological Markers in a Neurodegeneration Model

| Pathological Marker | Effect of this compound Treatment | Implication |

|---|---|---|

| Phosphorylated Tau (p-tau) | Significant Reduction in Hippocampal Accumulation | Potential to reduce neurofibrillary tangle formation |

| Amyloid-beta (Aβ) 1-40 | Decreased Serum Levels | Attenuation of amyloid plaque precursor |

| Amyloid-beta (Aβ) 1-42 | Decreased Serum Levels | Attenuation of key amyloid plaque component |

Findings are based on research conducted on a scopolamine-induced amnesia mouse model. nih.gov

Amelioration of Memory Deficits and Neuronal Plasticity

The culmination of enhanced cholinergic signaling and reduced protein pathology is the improvement of cognitive function and the preservation of neuronal health. This compound has demonstrated a tangible impact on memory and neuronal plasticity in preclinical models. mdpi.comnih.gov

In behavioral tests, such as the passive avoidance test and the Morris water maze, mice treated with this compound showed significant improvements in memory and learning compared to the amnesic control group. nih.gov Specifically, improvements were observed in retention trials and in key metrics of the Morris water maze test, including escape latency, swim distance, and the number of platform crossings. nih.gov

These cognitive enhancements are supported by histological evidence of neuroprotection. Nissl staining of the hippocampus, a technique used to visualize neurons, indicated that this compound treatment improved the number of neuronal cells in the CA1, CA3, and dentate gyrus (DG) regions. nih.govresearchgate.net This preservation of neuronal structure, coupled with the biochemical changes, points towards an enhancement of neuronal plasticity, which is the brain's ability to adapt and reorganize itself. mdpi.com The combined anti-amnesic effects suggest that this compound mitigates memory impairment through a multifaceted neuroprotective mechanism. nih.govresearchgate.net

Table 3: Summary of this compound's Effects on Memory and Neuronal Integrity

| Area of Impact | Specific Finding | Outcome |

|---|---|---|

| Cognitive Function | Improvement in passive avoidance and Morris water maze tests | Amelioration of memory deficits |

| Neuronal Integrity | Increased number of neuronal cells in hippocampal regions (CA1, CA3, DG) | Neuroprotection and enhanced neuronal plasticity |

Results obtained from a scopolamine-induced amnesia mouse model. nih.gov

Metabolism and Pharmacokinetics of Sobrerol: Advanced Research

Absorption and Distribution Studies

Following oral administration, sobrerol is rapidly absorbed in the gastrointestinal tract. patsnap.com Studies in rats, dogs, and humans have investigated the urinary metabolites of d,l-trans-sobrerol after oral administration. nih.govtandfonline.com The drug is also rapidly distributed throughout the body, with particular interest in its presence in the respiratory system. patsnap.com this compound has been shown to accumulate in bronchial mucus, a feature considered of significant interest for a drug with a specific action of liquefying mucus. nih.govdrugfuture.com

Pharmacokinetic parameters for this compound have been explored, including its absorption rate constant (ka), volume of distribution (Vd), and distribution rate constants (k12 and k21). A two-compartment pharmacokinetic model associated with a lag time of drug absorption has been established, with reported parameters such as a Vd of 44.94 L/h, k12 of 0.82 h⁻¹, k21 of 0.95 h⁻¹, and ka of 2.40 h⁻¹. mdpi.com The in vivo fraction of this compound absorbed after oral administration was found to be greater than 85% within 1 hour, classifying it as a fast-absorbing drug. mdpi.com

| Parameter | Value | Unit |

| Vd | 44.94 | L/h |

| k12 | 0.82 | h⁻¹ |

| k21 | 0.95 | h⁻¹ |

| ka | 2.40 | h⁻¹ |

| Absorption (1 hr) | >85 | % |

| Absorption lag time | 0.18 | h |

Note: Data primarily derived from modeling and simulation studies. mdpi.com

Metabolic Pathways and Biotransformation

This compound undergoes extensive biotransformation, primarily in the liver. patsnap.com The metabolic pathways of this compound involve several key reactions, including oxidation, reduction, and conjugation. tandfonline.comnih.gov Studies in rats, dogs, and humans have revealed common interspecies modes of trans-sobrerol (B1195627) biotransformation. nih.govtandfonline.com

Primary Hepatic Metabolism

The liver is the primary site of this compound metabolism. patsnap.com Hepatic metabolism of this compound leads to the formation of various metabolites. One major metabolite identified in rats, dogs, and humans is 8-hydroxycarvotanacetone (B1214992), which arises from the oxidation of the secondary alcohol function of this compound. tandfonline.comtandfonline.com Metabolism of trans-sobrerol by Sprague-Dawley rat liver microsomes did not result in covalent binding to proteins, lipid peroxidation, or cytochrome P-450 destruction. tandfonline.comnih.gov Subacute and chronic treatment with trans-sobrerol in rats resulted in an increase in liver cytosolic GSH-S-transferase. tandfonline.comnih.govresearchgate.net

Oxidation of Allylic Carbon Atoms

Oxidation of the allylic carbon atoms is a significant metabolic pathway for this compound. nih.govtandfonline.com This process involves the oxidation of sp³ hybridized allylic carbons. nih.govtandfonline.com This type of oxidation appears to be a characteristic feature of the trisubstituted endo-double bond of cyclic terpenoids. tandfonline.com Structural analysis of urinary metabolites indicates that allylic hydroxylation and oxidation are common interspecies modes of trans-sobrerol biotransformation. nih.govtandfonline.com

Reduction to cis- and trans-Sobrerol

Reduction reactions also play a role in this compound metabolism, including the reduction of metabolites like 8-hydroxycarvotanacetone back to cis- and trans-sobrerol. tandfonline.comnih.govnstl.gov.cn While cis- and trans-sobrerol can be formed through the reduction of 8-hydroxycarvotanacetone, they are considered minor metabolites of this specific pathway. tandfonline.com Biological reduction appears to occur more readily for alicyclic-saturated ketones (such as Michael adducts) compared to α,β-unsaturated ketones like 8-hydroxycarvotanacetone and its hydroxylated metabolites. tandfonline.comnih.gov

Glucuronylation of Alcoholic Groups

Glucuronylation is a major conjugation pathway for this compound and its metabolites. tandfonline.comnih.govnstl.gov.cn This process involves the conjugation of glucuronic acid to the alcoholic hydroxyl groups of this compound or its hydroxylated metabolites. nih.govtandfonline.com Both the secondary and tertiary alcoholic groups can undergo mono-β-glucuronylation. nih.govtandfonline.com Glucuronylation is a common interspecies mode of trans-sobrerol biotransformation observed in rats, dogs, and humans. nih.govtandfonline.com Mono-β-glucuronides of this compound excreted in bile can undergo enterohepatic circulation. nih.govtandfonline.com UDP-glucuronyltransferase activity is involved in this conjugation, although conjugation with trans-sobrerol and some of its metabolites occurred at low rates in studies. nih.govresearchgate.net

Michael Addition with Glutathione (B108866) and Mercapturic Acid Formation

Michael addition with glutathione is another metabolic pathway observed for this compound metabolites, particularly those containing an α,β-unsaturated ketone moiety like 8-hydroxycarvotanacetone. tandfonline.comnih.govnstl.gov.cn This reaction leads to the formation of glutathione conjugates. These glutathione conjugates can then be further processed through the mercapturic acid pathway, resulting in the formation of mercapturic acids. tandfonline.comnih.gov The mercapturic acid pathway involves a series of enzymatic steps, including the action of glutathione transferases, γ-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase, ultimately yielding mercapturic acids which are N-acetyl-L-cysteine S-conjugates. nih.govresearchgate.net These mercapturic acids can then be excreted in the urine. nih.govhealthmatters.io Acute treatment of rats with trans-sobrerol or 8-hydroxycarvotanacetone produced considerable glutathione depletion in both liver and lung, with levels restoring within 24 hours. tandfonline.comnih.govresearchgate.net GSH-S-transferase conjugation occurred with trans-sobrerol and some metabolites, albeit at low rates. nih.govresearchgate.net

| Metabolic Pathway | Key Reactions Involved | Relevant Metabolites |

| Primary Hepatic Metabolism | Oxidation of secondary alcohol group | 8-hydroxycarvotanacetone |

| Oxidation of Allylic Carbon Atoms | Hydroxylation and oxidation of sp³ allylic carbons | Hydroxylated this compound derivatives |

| Reduction to cis- and trans-Sobrerol | Reduction of ketone metabolites (e.g., 8-hydroxycarvotanacetone) | cis-Sobrerol, trans-Sobrerol |

| Glucuronylation of Alcoholic Groups | Conjugation with glucuronic acid at secondary or tertiary hydroxyls | This compound glucuronides, Hydroxylated metabolite glucuronides |

| Michael Addition with Glutathione | Conjugation of glutathione to α,β-unsaturated ketones (e.g., 8-hydroxycarvotanacetone) | Glutathione conjugates |

| Mercapturic Acid Formation (via Glutathione adducts) | Sequential processing of glutathione conjugates | Mercapturic acids |

Excretion Routes and Processes

The elimination of this compound and its metabolites from the body occurs through various routes, primarily involving renal and biliary excretion. patsnap.comlibretexts.org

Renal Excretion

Renal excretion is a major route of elimination for this compound and its metabolites. patsnap.com Studies in rats, dogs, and humans have investigated the urinary excretion of this compound and its biotransformation products. nih.gov In humans, conjugates with a relative molecular mass below approximately 500 are typically eliminated in the urine. inchem.org this compound is excreted via urine as free this compound, glucuronic acid-conjugated this compound, and hydrated carvone (B1668592). mims.commims.com

Biliary Excretion and Enterohepatic Circulation

Biliary excretion plays a role in the elimination of this compound, particularly in the form of conjugates. libretexts.orgnih.gov In rodents, this compound conjugates, such as mono-beta-glucuronides, are primarily excreted into the bile. inchem.orgnih.gov These conjugates can then be hydrolyzed in the intestine by microflora, releasing the free alcohol, which may be reabsorbed and undergo enterohepatic circulation. inchem.orgnih.gov This process can prolong the presence of the compound in the body. libretexts.org While biliary excretion is significant in rodents, its extent in humans for this compound conjugates with relative molecular masses below 500 is considered less significant, with urinary excretion being the primary route for such conjugates. inchem.org

Pharmacokinetic Parameters (e.g., clearance, half-life, volume of distribution)

Pharmacokinetic parameters describe the disposition of a drug within the body, including its absorption, distribution, metabolism, and excretion. Key parameters include clearance, half-life, and volume of distribution. msdvetmanual.comashp.org

While specific comprehensive pharmacokinetic parameter values for this compound across different studies and populations are not extensively detailed in the provided snippets, some information is available from modeling and simulation studies. In one such study focusing on oral sustained-release pellets, a two-compartment pharmacokinetic model for this compound was established. nih.gov This model included a volume of distribution (Vd) of 44.94 L/h. nih.gov

Pharmacokinetic parameters are interconnected. Clearance and volume of distribution influence the elimination rate constant, which in turn determines the half-life of a drug. msdvetmanual.comashp.orgnih.gov Clearance is a measure of the body's ability to eliminate the drug, while the volume of distribution reflects how widely the drug is distributed in the body. ashp.orgnih.gov

Inter-species Variability in Metabolic Pathways

Studies investigating the metabolism of this compound in different species, including rats, dogs, and humans, have revealed both commonalities and differences in metabolic pathways. nih.govinchem.org Allylic hydroxylation, oxidation, and glucuronylation are identified as common modes of this compound biotransformation across these species. nih.gov Glucuronic acid conjugation is a major phase II metabolic reaction for alcohols, and its extent and the subsequent excretion route can vary depending on the animal species and the molecular mass of the conjugate. inchem.org

A notable inter-species difference lies in the primary excretion route of glucuronide conjugates. In rodents, these conjugates are largely excreted via the bile, potentially leading to enterohepatic recirculation. inchem.org In contrast, in humans, glucuronide conjugates with lower molecular masses are primarily eliminated in the urine, with less significant biliary excretion. inchem.org These variations in metabolic pathways and excretion routes contribute to inter-species differences in this compound's pharmacokinetic profile.

Modeling and Simulation of Oral Pharmacokinetic Profiles

Modeling and simulation approaches are valuable tools for predicting and understanding the oral pharmacokinetic behavior of drugs like this compound. researchgate.netmdpi.comnih.gov These methods can help in establishing predictive models of oral pharmacokinetic profiles by exploring characteristics and correlations related to absorption, distribution, metabolism, and excretion. researchgate.netmdpi.comnih.gov

For this compound, modeling and simulation have been used in the design of oral sustained-release formulations to predict oral pharmacokinetic profiles. researchgate.netmdpi.comnih.govresearchgate.netdntb.gov.ua These models incorporate various parameters, including absorption lag time, gastrointestinal transit time, and in vitro-in vivo correlation. researchgate.netmdpi.comnih.govdntb.gov.ua

Absorption Lag Time Analysis

Absorption lag time refers to the delay between the administration of a drug and the start of its absorption into the systemic circulation. Analysis of absorption lag time is an important aspect of pharmacokinetic modeling for orally administered drugs. nih.govresearchgate.net In the context of modeling this compound's oral pharmacokinetics, an absorption lag time of 0.18 hours has been reported in studies focusing on sustained-release formulations. nih.govresearchgate.netmdpi.comnih.govdntb.gov.uasciencegate.app Incorporating absorption lag time into pharmacokinetic models can provide a more accurate representation of the oral absorption process. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters from Modeling

| Parameter | Value | Unit | Source |

| Volume of Distribution (Vd) | 44.94 | L/h | nih.gov |

| Absorption Lag Time (tlag) | 0.18 | h | nih.govresearchgate.netmdpi.comnih.govdntb.gov.uasciencegate.app |

Note: The provided sources offer limited specific pharmacokinetic parameter values beyond those from modeling studies. Clearance and half-life were mentioned as relevant parameters in general pharmacokinetics msdvetmanual.comashp.org, but explicit values for this compound were not found within the provided snippets.

In Vitro-In Vivo Correlation (IVIVC)

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model describing the relationship between an in vitro property of a dosage form, typically the rate and/or extent of drug dissolution or release, and a relevant in vivo pharmacokinetic response, such as plasma drug concentration or the amount of drug absorbed. For this compound, research has explored the establishment of IVIVC, particularly in the context of developing modified-release formulations.

Studies investigating the pharmacokinetics of this compound have established a time-scaling IVIVC researchgate.netnih.govnih.govncl.edu.twdntb.gov.uamdpi.comx-mol.commdpi.com. A satisfactory linear regression has been observed between the in vitro dissolution time (t_in-vitro) and the in vivo absorption time (t_in-vivo) nih.govmdpi.com. This correlation indicates that the in vitro dissolution profile can be a favorable predictor of the in vivo absorption behavior of this compound nih.govmdpi.com.

A specific time-scaling IVIVC equation for this compound has been reported as:

t_in-vitro = 0.494 * t_in-vivo - 0.0904 researchgate.netnih.govnih.govncl.edu.twdntb.gov.uamdpi.comx-mol.commdpi.com

This linear relationship allows for the prediction of the in vivo fraction absorbed (f_abs) at a certain time based on the in vitro fraction dissolved (f_diss) nih.govmdpi.com. For instance, an in vitro dissolution at 0.4 hours has been shown to be equivalent to an in vivo absorption at 1.0 hour based on this correlation nih.govmdpi.com. The establishment of such a predictive model is valuable in pharmaceutical development, potentially reducing the need for extensive in vivo bioequivalence studies researchgate.net.

This compound administered orally is considered a fast-absorbing drug, with a fraction absorbed (f_abs) exceeding 85% within 1 hour mdpi.com. This characteristic is important when considering the design of dosage forms and their in vitro-in vivo correlation.

Data Table: this compound Time-Scaling IVIVC Relationship

| Parameter (In Vitro) | Parameter (In Vivo) | Relationship | Citation |

| t_in-vitro (hours) | t_in-vivo (hours) | t_in-vitro = 0.494 * t_in-vivo - 0.0904 | researchgate.netnih.govnih.govncl.edu.twdntb.gov.uamdpi.comx-mol.commdpi.com |

| f_diss at 0.4 h | f_abs at 1.0 h | Equivalent | nih.govmdpi.com |

(Note: For interactive data tables, this information would be presented in a sortable and potentially filterable format within a digital article.)

Gastrointestinal Transit Time Considerations

Gastrointestinal (GI) transit time is a critical factor influencing the absorption of orally administered drugs, particularly for sustained-release formulations. The time a dosage form spends in different segments of the GI tract affects the rate and extent of drug release and subsequent absorption.

In modeling the oral pharmacokinetic profile of this compound, a gastrointestinal transit time of 8 hours has been considered researchgate.netnih.govnih.govncl.edu.twdntb.gov.uax-mol.comresearchgate.net. This parameter is utilized in simulation approaches aimed at predicting the in vivo performance of this compound formulations, including sustained-release pellets researchgate.netresearchgate.net.

This compound is rapidly absorbed in the gastrointestinal tract after oral administration patsnap.com. It undergoes metabolism primarily in the liver and is subsequently excreted mostly through the kidneys patsnap.com. The absorption lag time for this compound has been reported as 0.18 hours in pharmacokinetic modeling researchgate.netnih.govnih.govncl.edu.twdntb.gov.uamdpi.comx-mol.com114.55.40.

Considering the gastrointestinal transit time is essential for designing sustained-release dosage forms to ensure that the drug is released over the intended period within the absorption window in the GI tract researchgate.netresearchgate.net. Modeling and simulation approaches that incorporate parameters like GI transit time and absorption kinetics are valuable tools for optimizing the design of such formulations researchgate.netncl.edu.twx-mol.com.

Data Table: this compound Gastrointestinal and Absorption Parameters

| Parameter | Value | Unit | Citation |

| Gastrointestinal Transit Time (considered in modeling) | 8 | hours | researchgate.netnih.govnih.govncl.edu.twdntb.gov.uax-mol.comresearchgate.net |

| Absorption Lag Time | 0.18 | hours | researchgate.netnih.govnih.govncl.edu.twdntb.gov.uamdpi.comx-mol.com114.55.40 |

| Fraction Absorbed (f_abs) in 1 hour | >85 | % | mdpi.com |

(Note: For interactive data tables, this information would be presented in a sortable and potentially filterable format within a digital article.)

Research indicates that this compound is extensively metabolized, primarily through an oxidative pathway involving the allylic positions of the molecule researchgate.net. Two major metabolites have been identified and investigated researchgate.net. Following absorption and metabolism, this compound and its metabolites are primarily excreted via the kidneys patsnap.com. Studies have also indicated accumulation of this compound in bronchial mucus, which is of interest given its mucolytic action nih.gov.

Advanced Synthetic Methodologies and Chemical Derivatization of Sobrerol

Chemo-enzymatic Synthetic Approaches

Chemo-enzymatic approaches offer a potentially more environmentally friendly and selective route to sobrerol synthesis, often utilizing biological catalysts.

Enzymatic Conversion from α-Pinene (e.g., Cytochrome P450 mutants)

Enzymatic methods have been explored for the conversion of α-pinene (PubChem CID: 6654) into this compound. One such approach involves the use of Cytochrome P450 mutants, specifically a mutant of Cytochrome P450 from Bacillus megaterium (CYP102A1)A74G/L188Q, also known as P450-BM3/2M. This enzyme can catalyze the conversion of α-pinene to this compound on a small scale. wikipedia.orgwikipedia.orgwikidata.orgnorman-network.com The biotransformation can be performed in vitro and can occur in a one-pot reaction via the corresponding epoxide intermediate. wikipedia.orgwikipedia.org The process typically requires co-factor regeneration, which can be achieved using glucose-6-phosphate (G6P) and G6P dehydrogenase (G6PDH). wikipedia.orgwikipedia.org

Hydration of α-Pinene Oxide

The hydration of α-pinene oxide (PubChem CID: 91508), an epoxide derived from α-pinene, is another chemo-enzymatic or catalytic route to this compound. This reaction can be catalyzed by various acidic catalysts, including solid acid catalysts such as phosphotungstic acid immobilized on activated carbon. cenmed.comnih.govfishersci.ca The hydration of α-pinene oxide can lead to the formation of this compound along with other products like campholenic aldehyde (PubChem CID: 98497), carveol (B46549) (PubChem CID: 7438), and pinol (B1619403) (PubChem CID: 101153), with the product distribution being influenced by the reaction conditions and the catalyst used. cenmed.comfishersci.ca Hydration of pinene oxide can also be conducted under neutral or weakly alkaline conditions to produce this compound. fishersci.ca A patent describes a process involving the hydration of α-pinene oxide with water at a hydrogen ion concentration not exceeding that of distilled water. fishersci.ca Another method involves hydration in an aqueous solution of CO2 at temperatures ranging from 36°C to 100°C, which yields racemic this compound. thegoodscentscompany.com

Classical Chemical Synthesis Routes

Traditional chemical synthesis routes provide alternative pathways to access this compound, often involving multi-step procedures.

Acid Chloride Reactions for Ester Synthesis

This compound possesses hydroxyl groups that can undergo esterification. Classical ester synthesis, such as reactions involving acid chlorides, can be used to derivatize this compound. For instance, this compound methacrylate (B99206) (SobMA) can be synthesized from this compound using acid chloride reactions in organic solvents. wikipedia.orgwikipedia.orgwikidata.orgnorman-network.com This method involves the reaction of an alcohol with an acid chloride, typically in the presence of a base like pyridine (B92270) to neutralize the generated HCl byproduct. uni.luuni.lu The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acid chloride. uni.lunih.gov

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific this compound enantiomers is crucial for applications where stereochemistry plays a significant role. Stereoselective synthesis aims to produce predominantly one stereoisomer over others. fishersci.cafragranceu.comchem960.com

The multi-step synthesis starting from methyl 3,5-dihydroxy-4-methyl benzoate (B1203000) has been reported as a method for the synthesis of optically pure trans-(+)-sobrerol, achieving high enantiomeric purity (e.e. up to 99%). wikidata.orgfishersci.caontosight.ai This synthetic route incorporates a critical step that utilizes Mitsunobu conditions to stereoselectively invert the configuration at a specific center. wikidata.orgfishersci.ca Strategies for achieving asymmetric synthesis, which include the preparation of only one of the two possible enantiomers, involve techniques such as utilizing chiral starting materials, resolution of enantiomeric mixtures, employing chiral auxiliaries, and enantioselective catalysis. uni.lu

Preparation of (-)-trans-Sobrerol

The preparation of (-)-trans-sobrerol can be achieved through various synthetic routes. One documented method involves starting from 1-α-pinene oxide. google.com Microbiological conversion of α-pinene and α-pinene epoxide using a strain of Pseudomonas fluorescens has also been reported for producing (-)-trans-sobrerol. google.com This process involves cultivating the microorganism in the presence of α-pinene and α-pinene epoxide. google.com After a period of cultivation and incubation with the pinene compounds, raw (-)-trans-sobrerol is precipitated, filtered, and recrystallized from ethanol (B145695) to yield microcrystals. google.com The reported yield for this microbiological method is 95.5%, with a melting point of 150°C and a specific rotation ([α]D20) of -149.5° (c = 1 g in 10 ml EtOH). google.com

Electrochemical methods have also been explored for the synthesis of this compound derivatives. (±)-α-Pinene can be converted electrochemically to (±)-cis/trans-sobrerol (B1195627) dimethyl ether and (±)-trans-sobrerol diacetate, which can subsequently be hydrolyzed to (±)-trans-sobrerol or its monoacetate. thieme-connect.com

Derivatization of this compound for Novel Materials

The multifunctional structure of this compound, possessing a cyclic structure, a tertiary alcohol, and an "ene" functional group, presents significant opportunities for the development of novel polymeric materials. rsc.org Unlike many available green monomers that are predominantly non-cyclic, this compound's cyclic nature holds promise for producing materials with higher glass-transition temperatures (Tg). rsc.org Despite its versatile functional groups, this compound is an area still undergoing further exploration as a monomer for polymeric materials. rsc.org

Synthesis of this compound Methacrylate (SobMA)

This compound methacrylate (SobMA) is a key derivative of this compound used in the synthesis of novel materials. SobMA has been synthesized through both classical ester synthesis methods, such as acid chloride reactions in organic solvents, and more environmentally friendly approaches like lipase (B570770) catalysis. researchgate.netrsc.orgresearchgate.net A conventional chemical synthesis involves starting from commercially available this compound and reacting it with methacryloyl chloride and triethylamine (B128534) in dimethylformamide (DMF). semanticscholar.org While DMF is not a preferred solvent, this compound has shown difficulty dissolving in other solvents according to previous reports. semanticscholar.org Purification using medium pressure liquid chromatography (MPLC) has yielded the liquid SobMA monomer with reported yields of 66%. semanticscholar.org The SobMA monomer is sensitive to self-polymerization and is typically stored in the mobile phase after MPLC. semanticscholar.org

A greener approach for the conversion of this compound into SobMA involves benign lipase catalysis. researchgate.netrsc.orgresearchgate.net This method has demonstrated very good selectivity for the esterification of the secondary alcohol over the tertiary alcohol. rsc.org Enzymatic conversion of this compound from α-pinene using a Cytochrome P450 mutant from Bacillus megaterium on a small model scale has also been reported as part of a chemoenzymatic pathway towards pinene-based renewable materials. researchgate.netrsc.org this compound acrylate (B77674) (SobAcr) and this compound methacrylate (SobMet) have also been synthesized through the functionalization of this compound with double bonds, obtained via a green route involving the hydration of α-pinene oxide in the presence of CO2. researchgate.netrsc.org

Polymerization Techniques for SobMA (e.g., RAFT, ATRP, Free Radical, Enzyme Catalysis)

SobMA can be polymerized using various radical polymerization techniques, including free radical polymerization (FRP), controlled procedures like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), as well as enzyme catalysis. rsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org

Free radical polymerization of this compound methacrylate has been conducted using 4,4′-azobis(4-cyanovaleric acid) as the initiator in dimethylformamide as the solvent. nih.gov Another study attempted the homopolymerization of trans-sobrerol acrylate using azobisisobutyronitrile (AIBN) as a thermal initiator in cyclohexanone (B45756) as the solvent. nih.gov

RAFT polymerization has been employed to polymerize SobMA to assess its applicability as a methacrylate monomer. rsc.org This technique allows for better control over polymer architecture, molecular weights, low polydispersity (Đ), and end-of-chain functionality. researchgate.net SobMA has been polymerized by RAFT using 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator and 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as the RAFT agent in DMF. rsc.org While RAFT is commonly used for biobased monomers, it has sometimes led to relatively broad molar mass distributions for certain renewable methacrylate monomers. researchgate.net

ATRP is another controlled polymerization technique that has been used for renewable monomers, although to a lesser extent than RAFT. researchgate.net ATRP allows for the preparation of well-defined polymers with controllable molecular weights and narrow molar mass distributions. researchgate.net

Enzyme-mediated polymerization, specifically horseradish peroxidase-mediated free radical polymerization, has also been successfully applied to the polymerization of SobMA. rsc.orgresearchgate.netresearchgate.netrsc.org This method is performed in aqueous systems at room temperature and has shown superior activity compared to chemical catalysis. rsc.org

Polymers synthesized from SobMA (PSobMA) using these techniques have shown high glass-transition temperatures (Tg) around 150 °C and a thermal degradation onset above 200 °C. rsc.orgresearchgate.netresearchgate.netrsc.org The Tg can be tailored by copolymerizing SobMA with other appropriate methacrylate monomers. rsc.orgresearchgate.netrsc.org

Applications in Renewable Materials and Coatings

This compound-based polymers, particularly polymethacrylates derived from SobMA, show promise in the field of renewable materials and coatings. The versatility of PSobMA allows for different material applications, including coatings. rsc.orgresearchgate.netrsc.org The functional side-groups of PSobMA can be subsequently crosslinked using techniques such as thiol-ene chemistry or condensation coating chemistry. rsc.orgresearchgate.netrsc.org

This compound-based monomers, such as SobMA and SobAcr, have been investigated as interesting alternatives for replacing styrene (B11656) in unsaturated polyester (B1180765) resin (UPR) formulations. researchgate.netrsc.org These monomers have rigid structures and extremely low volatilities, offering potential benefits in reducing the exposure to volatile organic compounds (VOCs). researchgate.netrsc.org UPRs formulated with this compound-based monomers have exhibited properties comparable to those of styrene-based resins, while also improving environmental compatibility due to their biobased origin and low volatility. researchgate.netresearchgate.netrsc.org SobMA-based formulations have shown higher glass transition temperatures and storage moduli compared to SobAcr-based materials, although UPRs with SobAcr demonstrated higher thermal stability. rsc.org

The development of sustainable resins using bio-based monomers, potentially including those derived from terpenes like this compound, is an active area of research for more sustainable coatings. akzonobel.com These advancements could lead to coatings with futuristic functionalities. akzonobel.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. epitomejournals.comimist.ma The synthesis of this compound and its derivatives has seen the application of green chemistry approaches.

One green route for obtaining this compound involves the hydration of α-pinene oxide in the presence of CO2. researchgate.netrsc.org This method is utilized in the synthesis of this compound acrylate and methacrylate. researchgate.netrsc.org

Enzymatic catalysis represents a significant green chemistry approach applied to this compound chemistry. researchgate.netrsc.orgresearchgate.netrsc.orgrsc.org The enzymatic conversion of this compound from α-pinene using a Cytochrome P450 mutant is an example of a chemoenzymatic green route. researchgate.netrsc.orgresearchgate.net Furthermore, the conversion of this compound into SobMA can be performed using benign lipase catalysis, which is considered a greener approach compared to classical ester synthesis methods that use acid chloride reactions in organic solvents. researchgate.netrsc.orgresearchgate.netrsc.org Lipase-catalyzed acetylation of this compound has also been reported with high conversions achievable under specific conditions. researchgate.netrsc.org

Using acrylic acid and propanephosphonic acid anhydride (B1165640) (T3P®) for the acrylation of trans-sobrerol is considered preferable to using acryloyl chloride, as the former produces non-chlorinated waste, making the reaction more environmentally sustainable. nih.gov

These green chemistry approaches in this compound synthesis align with the broader goals of utilizing renewable feedstocks, employing milder reaction conditions, and minimizing hazardous byproducts. epitomejournals.comimist.maijnc.irnih.gov

Impurity Profiling and Purity Assessment in Pharmaceutical Synthesis

Impurity profiling in pharmaceutical synthesis is a critical aspect aimed at detecting, identifying, and quantifying organic and inorganic impurities, as well as residual solvents, in bulk drug substances and pharmaceutical formulations. ajprd.compharmainfo.inijrti.orgmedwinpublishers.com This process is essential for characterizing the quality, purity, and stability of pharmaceutical products. ajprd.compharmainfo.inijrti.org Regulatory authorities, such as the International Conference on Harmonisation (ICH) and the US Food and Drug Administration (FDA), place significant emphasis on the purity requirements and the identification of impurities in Active Pharmaceutical Ingredients (APIs). ajprd.compharmainfo.inijrti.org

Impurities in drug substances can originate from various sources, including raw materials, solvents, intermediates, and by-products formed during the synthesis process. ajprd.comijrti.org Degradation products can also emerge over time. ajprd.compharmainfo.inmedwinpublishers.com

Impurity profiling involves a range of analytical techniques for the separation, detection, identification, and characterization of these substances. ajprd.compharmainfo.inmedwinpublishers.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly used for separating impurities. pharmainfo.in Spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are employed for the identification and structural elucidation of impurities. ajprd.compharmainfo.in